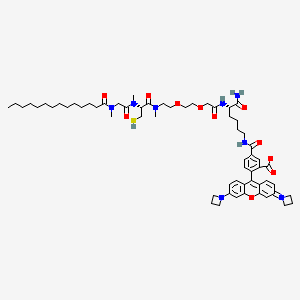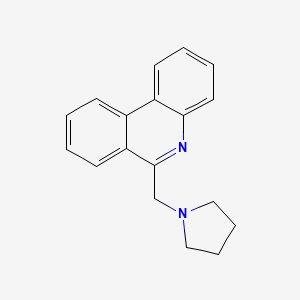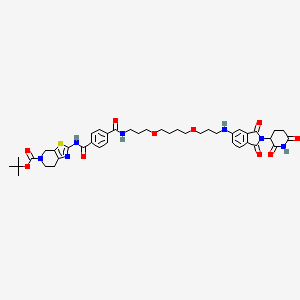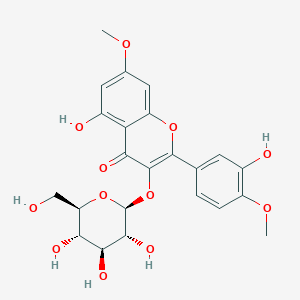
Ombuin 3-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ombuin 3-glucoside is a flavonoid glycoside derived from the plant Gynostemma pentaphyllum. It is known for its antioxidant properties and is a derivative of the flavonol ombuin. The compound has a molecular formula of C23H24O12 and a molecular weight of 492.4 g/mol . This compound is recognized for its potential health benefits and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ombuin 3-glucoside can be synthesized through the glycosylation of ombuin. The process involves the reaction of ombuin with a suitable glucosyl donor under acidic or enzymatic conditions. High-speed countercurrent chromatography (HSCCC) is often used for the preparative separation and purification of ombuin and its glycosides .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from Gynostemma pentaphyllum. The plant material is subjected to solvent extraction, followed by purification using techniques such as HSCCC. The optimized extraction conditions ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ombuin 3-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: this compound can be reduced under specific conditions to yield reduced flavonoid derivatives.
Substitution: The glycosidic bond in this compound can be hydrolyzed under acidic conditions to release ombuin and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic hydrolysis using hydrochloric acid is a common method.
Major Products Formed:
Oxidation: Various oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Ombuin and glucose.
Scientific Research Applications
Ombuin 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Ombuin 3-glucoside exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: this compound inhibits the activation of the PI3K-AKT and NF-κB pathways, reducing the production of pro-inflammatory cytokines.
Lipid Metabolism: It acts as a dual agonist for peroxisome proliferator-activated receptors α and δ/β, regulating lipid metabolism and reducing lipid concentrations in cells.
Comparison with Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and antioxidant activities.
Rutin: A glycoside of quercetin with similar health benefits.
Uniqueness of Ombuin 3-glucoside: this compound is unique due to its dual agonistic activity on peroxisome proliferator-activated receptors α and δ/β, which is not commonly observed in other flavonoids. This dual activity makes it particularly effective in regulating lipid metabolism and reducing lipid concentrations in cells .
Properties
Molecular Formula |
C23H24O12 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3/t15-,17-,19+,20-,23+/m1/s1 |
InChI Key |
AJRPVOZGWVGWPP-LNNZMUSMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


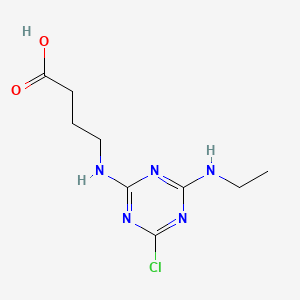

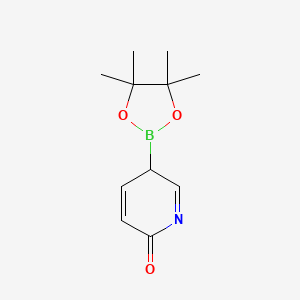
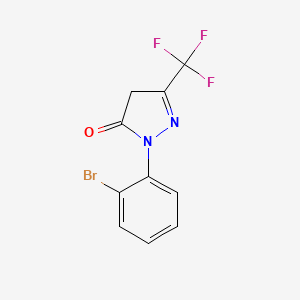
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)
![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
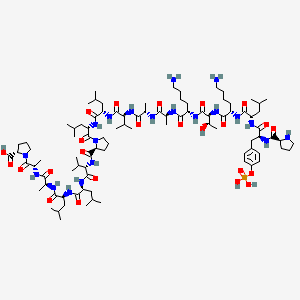
![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
